molecular formula C23H18BrFN2O3S B2549771 1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole CAS No. 477711-14-1

1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole

Cat. No.: B2549771
CAS No.: 477711-14-1
M. Wt: 501.37
InChI Key: BUGCDBGETZKABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is a useful research compound. Its molecular formula is C23H18BrFN2O3S and its molecular weight is 501.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole (CAS Number: 477711-14-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H18BrF2N2O3S\text{C}_{23}\text{H}_{18}\text{BrF}_2\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the introduction of the sulfonyl and ether functionalities. Detailed synthetic routes can be found in literature focusing on similar sulfonamide derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. The following table summarizes key findings regarding its efficacy against different bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus62.5Effective against Gram-positive
Escherichia coli125Moderate activity
Enterococcus faecium250Limited activity

These results indicate that This compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The presence of the bromophenyl and biphenyl moieties may enhance membrane permeability, allowing for increased uptake into bacterial cells, which contributes to its efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Molecules evaluated a series of pyrazole derivatives for their antimicrobial properties. The compound was tested alongside other derivatives, demonstrating superior activity against Staphylococcus aureus with an MIC value of 62.5 µg/mL. This study highlighted the potential for further optimization through structural modifications to enhance activity against resistant strains .
  • In Vivo Studies :
    In vivo studies involving animal models have shown that this compound can significantly reduce bacterial load in infected tissues when administered at effective doses. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.

Toxicity Profile

Toxicity assessments have indicated that while the compound exhibits promising antimicrobial activity, it also requires careful evaluation for cytotoxic effects on mammalian cells. Preliminary tests using Daphnia magna as a model organism showed moderate toxicity levels, suggesting a need for further studies to elucidate safety margins .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCDBGETZKABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.